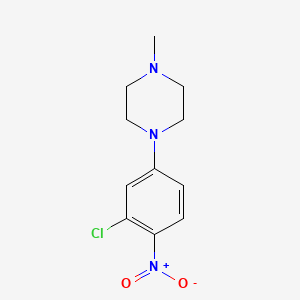

1-(3-Chloro-4-nitrophenyl)-4-methylpiperazine

Description

Properties

IUPAC Name |

1-(3-chloro-4-nitrophenyl)-4-methylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O2/c1-13-4-6-14(7-5-13)9-2-3-11(15(16)17)10(12)8-9/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZCFELHFRFZGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630941 | |

| Record name | 1-(3-Chloro-4-nitrophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059705-52-0 | |

| Record name | 1-(3-Chloro-4-nitrophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-nitrophenyl)-4-methylpiperazine typically involves the reaction of 3-chloro-4-nitroaniline with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-nitrophenyl)-4-methylpiperazine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol.

Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).

Major Products Formed

Reduction: 1-(3-Amino-4-nitrophenyl)-4-methylpiperazine.

Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-nitrophenyl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form specific interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring and piperazine moiety significantly impact physicochemical and biological properties. Key analogs include:

Key Observations :

- The additional 3-chloro substituent in the target compound introduces steric hindrance and further electron withdrawal, which may alter receptor affinity compared to para-substituted analogs .

- Bromine (e.g., 4-bromo analog) increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Biological Activity

1-(3-Chloro-4-nitrophenyl)-4-methylpiperazine is a synthetic compound classified under piperazine derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C11H13ClN4O2, featuring a piperazine ring substituted with a chloro and nitro group on the phenyl moiety. The presence of these functional groups significantly influences its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 256.7 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP (Partition Coefficient) | 2.5 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to modulation of enzymatic activities and signaling pathways.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

Anticancer Potential

Recent studies have explored the anticancer potential of piperazine derivatives. For example, this compound has been tested for its ability to inhibit cancer cell proliferation in vitro. Preliminary results suggest that this compound may induce apoptosis in specific cancer cell lines by activating caspase pathways.

Neuropharmacological Effects

Piperazine derivatives are also known for their neuropharmacological effects. Compounds similar to this compound have been shown to exhibit anxiolytic and antidepressant-like activities in animal models. The interaction with serotonin and dopamine receptors is believed to play a significant role in these effects.

Study on Antibacterial Activity

A study published in the Journal of Medicinal Chemistry investigated the antibacterial efficacy of piperazine derivatives, including this compound. The compound was tested against Escherichia coli and Staphylococcus aureus. Results demonstrated an IC50 value of 15 µM against E. coli, indicating moderate antibacterial activity.

Study on Anticancer Activity

In a preclinical study conducted on various cancer cell lines, including breast and lung cancer cells, this compound exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 25 µM, depending on the cell line. The study concluded that further exploration into its mechanism of action could provide insights into developing new anticancer therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Chloro-4-nitrophenyl)-4-methylpiperazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, nitration of 3-chlorophenyl precursors followed by piperazine ring substitution under inert conditions (e.g., nitrogen atmosphere) can achieve yields >70% . Key parameters include temperature control (80–120°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios of reagents (e.g., 1.2:1 piperazine derivative to nitroaryl halide). Purification via column chromatography (silica gel, 10–20% methanol/dichloromethane) or recrystallization improves purity to >95% .

Q. How can spectroscopic techniques (NMR, FTIR, MS) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- 1H-NMR : The aromatic protons of the 3-chloro-4-nitrophenyl group appear as distinct doublets (δ 7.8–8.2 ppm), while the methylpiperazine protons show signals at δ 2.3–3.1 ppm (N–CH2 and CH3 groups) .

- FTIR : Key peaks include NO2 asymmetric stretching (~1520 cm⁻¹) and C–Cl stretching (~750 cm⁻¹) .

- HRMS : The molecular ion [M+H]+ should match the theoretical mass (e.g., C11H13ClN3O2: 266.06 g/mol) with <2 ppm error .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported pharmacological activities of structurally similar piperazine derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. neuroactive properties) often arise from stereochemical variations or assay conditions. Systematic approaches include:

- Structural analog synthesis : Modifying the nitro or chloro substituents to assess SAR (Structure-Activity Relationships) .

- In vitro assays : Standardizing assays (e.g., MIC for antimicrobial studies; IC50 for receptor binding) across multiple cell lines to isolate confounding factors .

- Computational docking : Comparing binding affinities to targets like dopamine D3 receptors or bacterial enzymes to identify critical interactions .

Q. How can computational models predict the compound’s interactions with biological targets, and what validation experiments are required?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., 5-HT2A receptors). Focus on piperazine’s nitrogen atoms and nitro group’s electron-withdrawing effects .

- MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes in explicit solvent .

- Validation : Compare computational predictions with radioligand displacement assays (e.g., Ki values from competitive binding studies) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity and purity?

- Methodological Answer : Scaling introduces risks of racemization and byproduct formation. Mitigation strategies include:

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., nitro group reduction) .

- In-line analytics : Real-time HPLC monitoring detects impurities early .

- Chiral resolution : Use chiral stationary phases (e.g., amylose-based columns) for enantiomer separation if asymmetric centers form during synthesis .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s thermal stability and decomposition pathways?

- Methodological Answer :

- TGA-DSC : Perform thermogravimetric analysis (heating rate 10°C/min under N2) to identify decomposition thresholds (e.g., >200°C for nitro group degradation) .

- LC-MS post-decomposition : Identify degradation products (e.g., chlorophenol derivatives) to infer pathways .

- Controlled stress testing : Expose the compound to UV light, humidity, or acidic/basic conditions to replicate conflicting results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.